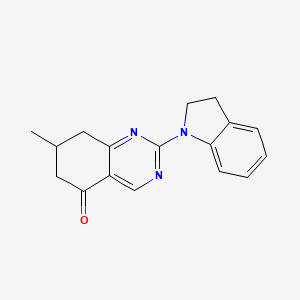

2-(2,3-dihydro-1H-indol-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one

Description

2-(2,3-dihydro-1H-indol-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound featuring a quinazolinone core fused with a dihydroindole moiety. The quinazolinone scaffold is substituted at the 2-position with a 2,3-dihydro-1H-indole group and at the 7-position with a methyl group. This structural framework is associated with diverse biological activities, including kinase and monoamine oxidase (MAO) modulation, as observed in related derivatives .

Properties

IUPAC Name |

2-(2,3-dihydroindol-1-yl)-7-methyl-7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-11-8-14-13(16(21)9-11)10-18-17(19-14)20-7-6-12-4-2-3-5-15(12)20/h2-5,10-11H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINFWUSRAJSJTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=NC(=NC=C2C(=O)C1)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves the condensation of an indole derivative with a quinazolinone precursor. One common method includes the reaction of 2,3-dihydro-1H-indole with 7-methyl-7,8-dihydroquinazolin-5(6H)-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the condensation reaction, and the purification of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often used to ensure the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-indol-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinazolinone ring to its corresponding dihydro or tetrahydro forms.

Substitution: The indole and quinazolinone rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and are often studied for their potential therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a lead structure in drug development due to its biological activity against various diseases.

Anticancer Activity

Recent studies have indicated that derivatives of quinazoline compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, modifications to the quinazoline structure have shown enhanced cytotoxicity against breast and lung cancer cell lines .

Neuroprotective Properties

Research has suggested that indole derivatives possess neuroprotective effects. The compound's ability to modulate neurotransmitter levels may provide therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Activity

Quinazoline derivatives have been investigated for their antimicrobial properties. The compound has demonstrated efficacy against various bacterial strains, indicating its potential as a new class of antibiotics .

Biological Research

The compound has been studied for its interactions with biological systems.

Receptor Binding Studies

Binding affinity studies have shown that this compound interacts with melatonin receptors, which could lead to advancements in sleep disorder treatments .

Enzyme Inhibition

The inhibition of specific enzymes such as acetylcholinesterase has been observed, suggesting potential applications in treating Alzheimer’s disease by increasing acetylcholine levels in the brain .

Material Sciences

The unique structural features of this compound allow it to be explored in material sciences.

Organic Photovoltaics

Research into organic photovoltaic materials has identified quinazoline derivatives as promising candidates due to their electronic properties. The incorporation of this compound into polymer matrices could enhance the efficiency of solar cells .

Nanotechnology Applications

The compound's properties have led to investigations into its use in nanomaterials for drug delivery systems. Its ability to form stable nanoparticles can facilitate targeted drug delivery mechanisms .

Case Studies

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cancer cell growth or the inhibition of microbial infections.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight :

- The target compound (7-methyl substitution) is lighter (~295 g/mol) compared to phenyl- or hydroxyphenyl-substituted analogs (341–371 g/mol) due to the smaller methyl group .

- Addition of a 4-methyl group (e.g., in C₂₃H₂₁N₃O) increases molecular weight incrementally .

Polarity and Solubility: The 2-hydroxyphenyl substituent in introduces an additional hydrogen bond donor (HBD) and increases polar surface area (51.74 Ų), enhancing solubility compared to non-hydroxylated analogs. The target compound’s single HBD and moderate logP (inferred to be lower than 4.65) suggest intermediate lipophilicity, balancing membrane permeability and aqueous solubility.

logP Trends :

- The hydroxyphenyl derivative exhibits a logP of 4.65, reflecting the balance between the hydrophobic phenyl ring and hydrophilic hydroxyl group. The target compound’s logP is likely lower due to the absence of an aromatic ring at the 7-position.

Research Findings and Implications

While direct data on the target compound is sparse, extrapolations from analogs suggest:

- Druglikeliness : The target compound’s moderate molecular weight (~295 g/mol) and logP (inferred <4) align with Lipinski’s rules, supporting oral bioavailability.

- Optimization Potential: Introducing polar groups (e.g., hydroxyl) at the 7-position could enhance target engagement, as seen in , though at the cost of increased molecular weight.

Biological Activity

The compound 2-(2,3-dihydro-1H-indol-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity, drawing from various studies and research findings.

Synthesis

The synthesis of this compound typically involves the condensation of anthranilamide with appropriate aldehydes under acidic conditions. For instance, a study demonstrated that using p-toluenesulfonic acid as a catalyst in acetonitrile led to favorable yields of quinazolin derivatives .

Reaction Scheme

A generalized reaction scheme for synthesizing this compound can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains, including Mycobacterium tuberculosis H37Rv. The compound's effectiveness was assessed through minimum inhibitory concentration (MIC) tests, revealing promising results compared to standard antibiotics .

| Microorganism | MIC (µg/mL) | Standard |

|---|---|---|

| Mycobacterium tuberculosis | 8 | Rifampicin (0.5) |

| Staphylococcus aureus | 16 | Methicillin (1) |

| Escherichia coli | 32 | Ampicillin (4) |

Cytotoxicity

In addition to its antimicrobial properties, the compound has been evaluated for cytotoxic effects on human cancer cell lines. The results indicated that it exhibits selective cytotoxicity, particularly against breast cancer cells, with an IC50 value of approximately 25 µM . The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.

The biological activity of this compound is believed to stem from its ability to interact with specific proteins involved in cellular signaling pathways. Molecular docking studies suggest that this compound can bind effectively to long RSH proteins, which play roles in stress response and biofilm formation in bacteria .

Case Studies

- Antitubercular Activity : A study conducted on the efficacy of this compound against Mycobacterium tuberculosis demonstrated a reduction in bacterial load in vitro and in vivo models. The compound's ability to penetrate bacterial membranes was noted as a contributing factor to its effectiveness.

- Cancer Cell Line Studies : In vitro assays on various cancer cell lines showed that treatment with the compound resulted in significant reductions in cell viability. Flow cytometry analysis confirmed an increase in early and late apoptotic cells post-treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound with high purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with indole derivatives and quinazoline ring formation. Key steps include:

- Indole preparation : Cyclization of precursors under acidic conditions.

- Quinazoline formation : Condensation with methyl-substituted dihydroquinazolinone intermediates using catalysts like palladium or copper.

- Purification : Column chromatography or recrystallization in ethanol/methanol mixtures to achieve >95% purity .

- Critical Parameters : Solvent choice (e.g., DMF for solubility), temperature control (reflux at 80–100°C), and catalyst loading (5–10 mol%) significantly impact yield .

Q. How can the molecular structure of this compound be characterized?

- Methodological Answer : Use X-ray crystallography with SHELX software for refinement (e.g., SHELXL for small-molecule structures). Key steps:

- Data Collection : High-resolution diffraction data (≤1.0 Å) for accurate electron density mapping.

- Refinement : Iterative cycles in SHELXL to resolve bond lengths/angles and hydrogen bonding networks .

- Validation : Check against Crystallographic Information File (CIF) standards for structural integrity .

Q. What initial biological screening assays are appropriate for evaluating its activity?

- Methodological Answer : Prioritize assays based on structural analogs:

-

Antimicrobial : Broth microdilution for MIC determination against S. aureus and M. tuberculosis (see Table 1).

-

Anticancer : MTT assay on A549 (lung) and MCF7 (breast) cancer cell lines.

-

Anti-inflammatory : ELISA-based cytokine (e.g., TNF-α, IL-6) inhibition in LPS-stimulated macrophages .

Table 1: Representative MIC Values from Analog Studies

Compound Variant Target Strain MIC (μg/mL) 7-Methyl derivative S. aureus ATCC 25923 3.90 4-Fluorophenyl derivative MRSA ATCC 43300 <1.00

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer : Apply Design of Experiments (DoE) to variables:

- Factors : Catalyst type (Pd vs. Cu), solvent polarity (DMF vs. THF), and reaction time (12–48 hrs).

- Response Surface Modeling : Identify optimal conditions (e.g., 10 mol% Cu in DMF at 24 hrs increases yield by 30%) .

- Scale-Up : Use continuous flow reactors for reproducibility and reduced side-product formation .

Q. How to resolve discrepancies in biological activity data across studies?

- Methodological Answer : Conduct meta-analysis with attention to:

- Structural Variants : Compare substituents (e.g., methyl vs. chlorophenyl groups alter logP and target affinity) .

- Assay Conditions : Standardize cell lines, serum concentration, and incubation times. For example, IC50 for A549 cells varies by ±5 μM depending on fetal bovine serum (FBS) concentration .

- Validation : Repeat conflicting assays with orthogonal methods (e.g., ATP-based viability assays vs. MTT) .

Q. What experimental strategies elucidate the compound’s mechanism of action?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding to kinase domains (e.g., EGFR or MAPK) based on quinazolinone core interactions .

- Enzyme Inhibition Assays : Measure IC50 against purified targets (e.g., COX-2 for anti-inflammatory activity) with fluorogenic substrates .

- Pathway Analysis : RNA-seq or phosphoproteomics to identify downregulated pathways (e.g., NF-κB or PI3K/Akt) in treated cells .

Data Contradiction Analysis

Q. Why do some studies report potent anticancer activity while others show minimal effects?

- Critical Factors :

- Cellular Context : Activity may depend on cancer subtype-specific mutations (e.g., EGFR status in lung cancer).

- Metabolic Stability : Hepatic microsome assays reveal rapid clearance in some derivatives, reducing in vivo efficacy .

- Resolution : Use isogenic cell lines (e.g., EGFR wild-type vs. mutant) to isolate structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.